Pentaerythritol tetraisostearate chemical structure and properties
Pentaerythritol tetraisostearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877) tetraisostearate is a complex tetraester synthesized from the reaction of pentaerythritol and isostearic acid. With its high molecular weight and branched-chain structure, it exhibits exceptional properties as an emollient, skin conditioning agent, and viscosity modifier. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and characterization. While direct involvement in specific biological signaling pathways has not been elucidated in publicly available research, its mechanism of action as a skin barrier enhancer is discussed. Detailed experimental protocols for synthesis and characterization, where available, are provided to support researchers in its application and development.
Chemical Structure and Identification
Pentaerythritol tetraisostearate is a large, sterically hindered molecule with a central pentaerythritol core esterified with four isostearic acid chains. This structure contributes to its high molecular weight and significant hydrophobic properties.
IUPAC Name: [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate[1]
Synonyms: Pentaerythrityl Tetraisostearate, PE TETRASTEARATE, Unipent PTIS[2]
CAS Number: 62125-22-8
Molecular Formula: C_77H_148O_8[1][3]
Molecular Weight: 1202.02 g/mol [3]
Chemical Structure:
Caption: Molecular structure of pentaerythritol tetraisostearate.
Physicochemical Properties
Pentaerythritol tetraisostearate is a viscous, oily liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Crystalline solid | [3] |
| Melting Point | 62-66 °C | [2] |
| Boiling Point | 990.00 to 991.00 °C @ 760.00 mmHg (estimated) | [3] |
| Density | 0.914 g/cm³ | [4] |
| Solubility | Poorly soluble in water | [3] |
| Flash Point | 643.00 °F (339.50 °C) (estimated) | [3] |
| Viscosity | 167 cSt at 40 °C | [5] |
| Thermal Stability | Stable up to 300°C | [2] |
Synthesis and Purification
The primary method for synthesizing pentaerythritol tetraisostearate is through the direct esterification of pentaerythritol with isostearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Caption: General workflow for the synthesis of pentaerythritol tetraisostearate.
Experimental Protocol: Synthesis
Materials:
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Pentaerythritol
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Isostearic Acid
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Catalyst (e.g., stannous oxide, zinc chloride, ferric chloride, or a composite metal oxide)[6][7]
Procedure (based on patent literature):
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Charging the Reactor: Pentaerythritol and isostearic acid are charged into a reaction kettle, typically at a molar ratio of 1:4.0-4.2.[7]
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Catalyst Addition: The catalyst is added to the reaction mixture.
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Reaction Conditions: The mixture is heated to a temperature range of 140-150 °C for 4-5 hours under a nitrogen atmosphere to prevent oxidation.[7] The reaction is carried out under reduced pressure (e.g., -0.05 to -0.1 MPa) to facilitate the removal of water, which is a byproduct of the esterification.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined threshold.
-
Purification:
Spectroscopic and Chromatographic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized pentaerythritol tetraisostearate.
Spectroscopic Analysis
While specific spectra for pentaerythritol tetraisostearate are not widely published, the expected spectral features can be inferred from its structure and comparison with similar compounds like pentaerythritol tetrastearate.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the long alkyl chains.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex but should show characteristic signals for the methylene (B1212753) protons of the pentaerythritol core and the various protons of the isostearate chains.
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¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the ester group at around 170-175 ppm, along with signals for the carbons of the pentaerythritol core and the isostearate chains.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be employed to assess the purity of pentaerythritol tetraisostearate and to quantify it in various matrices. A non-aqueous reverse-phase HPLC method with an evaporative light scattering detector (ELSD) has been developed for the quantification of the related compound, pentaerythritol tetrastearate.[8][9] A similar approach could be adapted for pentaerythritol tetraisostearate.
Biological Properties and Applications in Drug Development
Currently, there is no direct evidence in the scientific literature to suggest that pentaerythritol tetraisostearate interacts with specific biological signaling pathways. Its primary biological effect is related to its function as a skin conditioning agent and emollient.
Mechanism of Action as a Skin Barrier Enhancer
Pentaerythritol tetraisostearate improves skin barrier function by acting as an occlusive agent. It forms a thin, water-repellent film on the surface of the skin, which helps to reduce transepidermal water loss (TEWL). This, in turn, helps to maintain skin hydration and suppleness.[10][11]
Caption: Logical workflow of pentaerythritol tetraisostearate's effect on the skin barrier.
Potential in Drug Development
The properties of pentaerythritol tetraisostearate, such as its safety, emollience, and ability to form stable emulsions, make it a candidate for use as an excipient in topical and transdermal drug delivery systems. Its occlusive nature could potentially enhance the penetration of active pharmaceutical ingredients (APIs) into the skin. However, specific studies on its use as a drug delivery vehicle are limited in the public domain.
Safety and Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of pentaerythritol tetraisostearate and concluded that it is safe as used in cosmetic products.[3][12][13] The available toxicological data indicate that it has low potential for skin irritation and sensitization. Due to its large molecular size, dermal absorption is expected to be minimal.
Conclusion
Pentaerythritol tetraisostearate is a well-characterized synthetic ester with significant applications in the cosmetic and personal care industries. Its chemical structure and physicochemical properties are well-defined, and its synthesis is achievable through standard esterification processes. While its direct interaction with biological signaling pathways remains uninvestigated, its role in enhancing skin barrier function is a key aspect of its utility. Further research into its potential as a drug delivery vehicle could open new avenues for its application in the pharmaceutical field. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. Pentaerythrityl Tetraisostearate | C77H148O8 | CID 173849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. specialchem.com [specialchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. CN105801407A - Method for preparing pentaerythritol tetraisostearate - Google Patents [patents.google.com]
- 8. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Pentaerythrityl Tetraisostearate - Products - Gold-Fufa International Co., Ltd [en.gfufa.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
